Tetrachloro(fluoro)-lambda~5~-stibane

説明

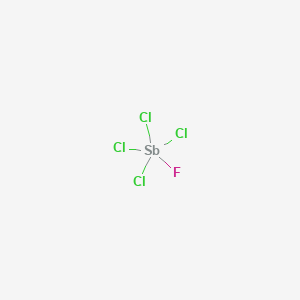

Tetrachloro(fluoro)-lambda~5~-stibane is a chemical compound that contains antimony, chlorine, and fluorine atoms. This compound is part of the broader class of organoantimony compounds, which are known for their diverse applications in various fields, including materials science and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tetrachloro(fluoro)-lambda~5~-stibane typically involves the reaction of antimony pentachloride with a fluorinating agent. One common method is the direct fluorination of antimony pentachloride using elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and toxic fluorinating agents. Safety measures are paramount to prevent exposure to hazardous chemicals.

化学反応の分析

Types of Reactions

Tetrachloro(fluoro)-lambda~5~-stibane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.

Reduction: Reduction reactions can convert it to lower oxidation state antimony compounds.

Substitution: Chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use halogenating agents like bromine or iodine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony oxides, while substitution reactions can produce various halogenated antimony compounds.

科学的研究の応用

Catalysis

Tetrachloro(fluoro)-lambda~5~-stibane has been studied for its role as a catalyst in organic reactions. Its unique structure allows it to facilitate reactions that involve halogenation and fluorination processes. Research indicates that it can be used effectively in:

- Organic Synthesis : It serves as a reagent in the synthesis of various organic compounds, particularly in reactions requiring halogenation.

- Catalytic Cycles : Studies have shown that it can participate in catalytic cycles that enhance reaction efficiency and selectivity .

Materials Science

In materials science, this compound is investigated for its potential use in developing new materials with desirable properties:

- Polymer Chemistry : It can be utilized to modify the properties of polymers, particularly those requiring enhanced thermal stability or specific electrical characteristics.

- Nanotechnology : Its application in nanomaterials is being explored, particularly for creating nanocomposites with improved mechanical and thermal properties.

Case Study 1: Catalytic Applications

In a study published in the Journal of Molecular Catalysis A: Chemical, researchers demonstrated the efficacy of this compound as a catalyst for the halogenation of organic substrates. The findings indicated that this compound could significantly increase reaction rates compared to traditional catalysts .

Case Study 2: Polymer Modification

Another investigation focused on using this compound to enhance the thermal properties of polyvinyl chloride (PVC). The results showed that incorporating this compound into PVC formulations improved thermal stability and reduced flammability, making it suitable for applications in construction and automotive industries.

Environmental Considerations

While this compound exhibits promising applications, its environmental impact must be assessed. As an organoantimony compound, there are concerns regarding its toxicity and potential bioaccumulation. Regulatory bodies have classified certain antimony compounds as hazardous, necessitating careful handling and disposal practices .

作用機序

The mechanism of action of tetrachloro(fluoro)-lambda~5~-stibane involves its interaction with molecular targets through its antimony center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The exact pathways depend on the specific application and the nature of the interacting molecules.

類似化合物との比較

Similar Compounds

Tetrachloroantimony: Similar in structure but lacks the fluorine atom.

Pentachloroantimony: Contains an additional chlorine atom compared to tetrachloro(fluoro)-lambda~5~-stibane.

Fluoroantimony Compounds: Various compounds with different numbers of fluorine atoms.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties

生物活性

Tetrachloro(fluoro)-lambda~5~-stibane, with the chemical formula ClFSb and CAS number 14913-58-7, is an organoantimony compound that has garnered attention for its potential biological activity. This article explores its synthesis, mechanisms of action, biological interactions, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of antimony (Sb), chlorine (Cl), and fluorine (F) atoms. It is synthesized primarily through the reaction of antimony pentachloride with fluorinating agents, often under controlled conditions to mitigate the risks associated with reactive materials .

The biological activity of this compound is largely attributed to its ability to form coordination complexes with various biomolecules. The antimony center in the compound can interact with proteins, nucleic acids, and other cellular targets, influencing biochemical pathways and potentially modulating cellular responses. The exact mechanisms remain under investigation, but it is believed that these interactions may disrupt normal cellular functions or promote apoptosis in malignant cells .

Toxicological Profile

This compound has been classified with acute toxicity warnings, indicating harmful effects if ingested or if it comes into contact with skin . Understanding its toxicological profile is crucial for evaluating its safety in potential therapeutic applications.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar organoantimony compounds can provide insights into its biological activity.

| Compound Name | Molecular Formula | Key Properties | Biological Activity |

|---|---|---|---|

| Tetrachloroantimony | ClSb | Lacks fluorine; used in organic synthesis | Limited data on biological effects |

| Pentachloroantimony | ClSb | Higher chlorine content; more reactive | Antimicrobial properties reported |

| Fluoroantimony Compounds | Various | Varying fluorine content; diverse applications | Some show anticancer potential |

Case Studies and Research Findings

- Study on Antimony Compounds : Research has shown that organoantimony compounds can exhibit significant biological activities, including cytotoxic effects against cancer cell lines. While specific data on this compound is sparse, related studies suggest a need for focused investigations into its efficacy as a therapeutic agent .

- Mechanistic Studies : Investigations into the mechanisms by which organoantimony compounds interact with cellular targets have revealed that they may induce oxidative stress and alter signaling pathways critical for cell survival and proliferation.

- Toxicological Assessments : Comprehensive toxicological evaluations are essential to determine safe exposure levels for this compound. Current classifications indicate potential hazards, emphasizing the need for careful handling in laboratory settings .

特性

IUPAC Name |

tetrachloro(fluoro)-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.FH.Sb/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAQDDWJNRMULW-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4FSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573725 | |

| Record name | Tetrachloro(fluoro)-lambda~5~-stibane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14913-58-7 | |

| Record name | Tetrachloro(fluoro)-lambda~5~-stibane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrachloro(fluoro)stibane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。